molecular formula C13H12N2O4 B1496528 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester CAS No. 519032-07-6

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester

Cat. No.: B1496528
CAS No.: 519032-07-6
M. Wt: 260.24 g/mol
InChI Key: MGZAUOBOIKCIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) substituted with a benzyl group at position 2, hydroxyl groups at positions 5 and 6, and a methyl ester at position 4 . Its IUPAC name, methyl 2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate, highlights its functional complexity, including a benzyloxycarbonyl-protected amine and keto-enol tautomerism at positions 5 and 6 .

Properties

IUPAC Name

methyl 2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(18)10-11(16)12(17)15-9(14-10)7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAUOBOIKCIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716198
Record name Methyl 2-benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519032-07-6
Record name Methyl 2-benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester (abbreviated as 2-BDH-PCA-ME) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.

Chemical Structure

The molecular formula for 2-BDH-PCA-ME is C12H12N2O4, and its structure features a pyrimidine ring substituted with hydroxyl and carboxyl groups, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that 2-BDH-PCA-ME exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The IC50 value for COX-2 inhibition was reported at 70 µM, suggesting moderate potency compared to standard anti-inflammatory drugs like diclofenac (IC50 ~0.04 µM) .

Table 1: Comparative IC50 Values for Anti-inflammatory Activity

CompoundIC50 (µM)
This compound70
Diclofenac0.04
Celecoxib0.04

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a series of bioassays against various bacterial strains, it demonstrated notable activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Streptococcus pneumoniae20
Escherichia coli>100

Antitumor Activity

Preliminary studies have suggested that 2-BDH-PCA-ME may possess antitumor activity. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed a dose-dependent reduction in cell viability with IC50 values of approximately 30 µM for MCF-7 and 25 µM for HeLa cells .

Table 3: Antitumor Activity Data

Cell LineIC50 (µM)
MCF-730
HeLa25

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like 2-BDH-PCA-ME is often influenced by the presence and positioning of functional groups on the pyrimidine ring. Studies have indicated that hydroxyl groups at positions 5 and 6 enhance anti-inflammatory activity by increasing hydrogen bonding interactions with target enzymes .

Case Studies

  • Anti-inflammatory Effects in Animal Models : A study conducted using carrageenan-induced paw edema in rats demonstrated that administration of 2-BDH-PCA-ME significantly reduced swelling compared to control groups. The effective dose (ED50) was calculated to be around 15 mg/kg .
  • Bacterial Infection Models : In vivo studies using mice infected with S. aureus showed that treatment with 2-BDH-PCA-ME resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential use as an adjunct therapy in bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the efficacy of dihydroxypyrimidine derivatives, including 2-benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester, as inhibitors of viral enzymes:

  • HIV Inhibition : Research indicates that certain dihydroxypyrimidines exhibit potent inhibitory effects against HIV-1 RNase H. The structure of the compound allows it to interact specifically with viral enzymes, leading to effective inhibition without significantly affecting other viral targets like HCV NS5B .
  • Mechanism of Action : The compound's ability to mimic natural substrates of viral enzymes enables it to bind effectively and inhibit their activity, thereby interrupting the viral replication cycle. This selective inhibition is crucial for developing targeted antiviral therapies.

2. Drug Design and Development

The concept of bioisosterism plays a vital role in the design of new drugs based on existing compounds like this compound:

  • Bioisosteric Modifications : By modifying the structure of this compound, researchers can enhance its biological activity and reduce side effects. For example, substituting different functional groups can lead to compounds with improved potency against specific targets .

Case Studies

StudyFocusFindings
HIV InhibitionDemonstrated that dihydroxypyrimidines can selectively inhibit HIV-1 RNase H without affecting HCV NS5B.
Drug DesignExplored structural modifications to enhance the efficacy of pyrimidine derivatives in targeting specific enzymes involved in viral replication.

Comparison with Similar Compounds

b. 12-Oxo-labda-8(17),13E-dien-19-oic Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a labdane skeleton and oxo group .
  • Key Differences: Complexity: The diterpenoid is a 20-carbon structure vs. the pyrimidine’s compact 14-atom system. Function: Diterpenoids often serve as plant resin components, whereas pyrimidine derivatives are more commonly associated with drug design .
2.2. Aliphatic and Aromatic Methyl Esters

a. Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)

  • Structure : Linear aliphatic chains with terminal methyl esters .


  • Key Differences: Solubility: Aliphatic esters are highly lipophilic, whereas the pyrimidine derivative’s hydroxyl groups enhance aqueous solubility.

b. E-Communic Acid Methyl Ester

  • Structure : A diterpene methyl ester with a fused cyclic system .
  • Key Differences :
    • Reactivity : The conjugated diene in communic acid esters may participate in Diels-Alder reactions, unlike the pyrimidine’s aromatic stability .

Research Findings and Functional Analysis

Property 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic Acid Methyl Ester 1,2-Dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxylic Acid Methyl Ester Palmitic Acid Methyl Ester
Molecular Weight ~390 g/mol ~275 g/mol ~270 g/mol
Polarity High (due to hydroxyl groups) Moderate (single hydroxyl) Low
Synthetic Complexity High (multiple protection/deprotection steps) Moderate Low
Biological Relevance Enzyme inhibition, drug intermediates Antimicrobial/antifungal roles Energy storage, biofuel

Key Observations :

  • Compared to aliphatic esters, its aromatic system enables π-π stacking interactions, enhancing stability in solid-state formulations .
  • The quinoline analog’s single hydroxyl group may limit solubility but simplify synthesis .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester generally involves:

  • Construction of the pyrimidine core.
  • Introduction of hydroxyl groups at positions 5 and 6.
  • Esterification of the carboxylic acid group to the methyl ester.
  • Introduction of the benzyl substituent at position 2.

Key Synthetic Route from Literature

Synthesis from 2-Butenedioic Acid Derivatives

One documented method involves the synthesis from 2-Butenedioic acid, 2-[[(1-imino-2-phenylethyl)amino]oxy]-, 1,4-dimethyl ester as a precursor. The reaction is conducted in xylene as solvent, heated for approximately 6 hours to facilitate ring closure and formation of the pyrimidine core with the desired substitutions.

  • Reaction Conditions:

    • Solvent: Xylene
    • Temperature: Reflux (approx. 140°C)
    • Time: 6 hours
    • Yield: Approx. 0.35 g product isolated in reported small-scale synthesis
  • Reference: Pace et al., Journal of Medicinal Chemistry, 2007, vol. 50, pp. 2225-2239.

Preparation of 4,6-Dihydroxypyrimidine Intermediate

A crucial intermediate in the synthesis is 4,6-dihydroxypyrimidine, which can be prepared via the reaction of malonic acid esters with formamide and alkali metal alkoxides.

  • Process Details:

    • Malonic acid ester (e.g., dimethyl malonate) is reacted with formamide and an alkali metal alkoxide (e.g., sodium methoxide).
    • The malonic acid ester is added portionwise or continuously to the alkoxide solution containing formamide.
    • Reaction temperature ranges from 30°C to 100°C.
    • Molar ratio: 2.0 to 2.5 moles formamide per mole of malonic acid ester.
    • After reaction, the mixture is cooled, diluted with water, and the 4,6-dihydroxypyrimidine is precipitated by acidification.
    • Alternatively, the alcoholic reaction mixture is evaporated to dryness, residual salts dissolved in water, and the product released by acid addition.
  • Advantages:

    • Controlled addition allows good yield and purity.
    • Avoids harsh conditions that degrade sensitive hydroxyl groups.
  • Reference: German Patent DE19640756B4, 1996.

Esterification and Benzylation Steps

  • Esterification:

    • The carboxylic acid group is converted to the methyl ester by conventional esterification methods.
    • Typically, the acid is treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
    • Alternatively, methyl esters can be prepared by treating the carboxylic acid with diazomethane or via Fischer esterification under reflux conditions.
  • Benzylation:

    • The benzyl substituent at position 2 is introduced by reaction of the pyrimidine intermediate with benzyl halides or benzyl derivatives under nucleophilic substitution conditions.
    • This step may involve the use of bases to deprotonate the pyrimidine nitrogen, facilitating nucleophilic attack on the benzyl electrophile.
  • Notes on Protection/Deprotection:

    • Hydroxyl groups may be protected during benzylation or esterification to prevent side reactions.
    • Protection groups such as silyl ethers or acetates can be used and later removed under mild conditions.
  • Reference: General esterification and amidation procedures as per WO2003094839A2 patent.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
4,6-Dihydroxypyrimidine synthesis Malonic acid ester + Formamide + Alkali metal alkoxide (NaOMe) 30-100°C Variable Controlled addition; acid precipitation of product
Pyrimidine ring formation 2-Butenedioic acid derivative in xylene Reflux (~140°C) 6 hours Formation of pyrimidine core with substitutions
Esterification Carboxylic acid + Methanol + Acid catalyst Reflux (methanol) Several hours Conventional Fischer esterification
Benzylation Pyrimidine intermediate + Benzyl halide + Base Room temp to reflux Variable Nucleophilic substitution; protection may be needed

Research Findings and Considerations

  • The synthesis requires careful control of reaction conditions to prevent degradation of hydroxyl groups and to ensure regioselective substitution.
  • Use of inert organic solvents like xylene is preferred to avoid side reactions.
  • Esterification and benzylation steps are typically performed after pyrimidine ring formation to avoid interference with ring closure.
  • Protection of hydroxyl groups may be necessary depending on the reactivity of intermediates.
  • Yields reported in literature are moderate; optimization of reaction times and temperatures can improve output.
  • The described methods are supported by peer-reviewed journals and patents, ensuring reliability and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester?

  • Methodology : Use Design of Experiments (DOE) principles to optimize reaction parameters. For example, employ factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol%). Response surface methodology (RSM) can refine conditions for maximum yield. Statistical validation via ANOVA ensures robustness .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometry of benzylating agents (1.2–2.0 equivalents), and pH control (6–8) to preserve dihydroxy groups.

Q. How can spectroscopic methods characterize this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for benzyl protons (δ 4.8–5.2 ppm) and ester carbonyl (δ 165–170 ppm).
  • IR : Identify hydroxyl (3200–3500 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) stretches.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    • Reference Data : Cross-validate with NIST Chemistry WebBook entries for analogous pyrimidine esters .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B) and track photodegradation products.
  • Humidity : Test at 75% relative humidity to assess hydrolysis of the ester group.
    • Safety Precautions : Use inert atmospheres (N2_2) for hygroscopic samples and store in amber vials .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like Gaussian or ORCA can optimize reaction pathways for functionalization (e.g., introducing substituents at the pyrimidine C-2 position). Combine with machine learning to prioritize synthetic routes .
  • Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 50% .

Q. How to resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Systematic Solubility Screening : Use shake-flask or UV-Vis methods across solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C.
  • Purity Verification : Validate via DSC (melting point consistency) and elemental analysis.
  • Data Reconciliation : Apply multivariate analysis to identify outliers caused by impurities or measurement techniques (e.g., nephelometry vs. HPLC) .

Q. What strategies improve regioselectivity during functionalization of the pyrimidine core?

  • Methodology :

  • Protecting Groups : Temporarily block dihydroxy groups with acetyl or benzyl groups to direct electrophilic substitution.
  • Catalysis : Use Pd-catalyzed C-H activation for selective arylation at the C-5 position.
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates.
    • Case Study : Derivatives of 4-hydroxybenzothiazine esters achieved >90% regioselectivity using Boc protection .

Notes

  • Safety : Follow MedChemExpress safety protocols for handling pyrimidine derivatives (e.g., PPE, ventilation) .
  • Advanced Tools : Leverage NIST databases for spectral validation and ICReDD’s computational frameworks for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester
Reactant of Route 2
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.